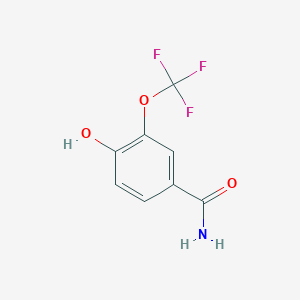

4-Hydroxy-3-(trifluoromethoxy)benzamide

Description

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

4-hydroxy-3-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(7(12)14)1-2-5(6)13/h1-3,13H,(H2,12,14) |

InChI Key |

ICBQWLQBMZAQJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Insights :

- Trifluoromethoxy Positioning: The position of the -OCF₃ group significantly impacts bioactivity. For example, compound 16 (4-OCF₃) exhibits moderate anti-echinococcal activity, whereas triflumuron (4-OCF₃ with a urea linkage) shows insecticidal properties due to its chitin synthesis inhibition .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The -OCF₃ group increases logP values, enhancing membrane permeability. For example, triflumuron’s logP (~3.5) correlates with its systemic distribution in insects .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life. This is evident in compound 16’s sustained protoscolicidal activity over five days .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Hydroxy-3-(trifluoromethoxy)benzamide, and what methodological precautions are necessary?

- Answer : Synthesis typically involves coupling a hydroxy-substituted benzoic acid derivative with an appropriate amine using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine). Key precautions include:

- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., trifluoromethoxy-containing intermediates) using guidelines from Prudent Practices in the Laboratory .

- Ventilation and PPE : Use fume hoods and gloves, as trifluoromethoxy groups may pose mutagenic risks (Ames II testing showed lower mutagenicity than analogs but comparable to benzyl chloride) .

- Purification : Employ column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are essential for confirming the structure and purity of 4-Hydroxy-3-(trifluoromethoxy)benzamide?

- Answer : A combination of methods is required:

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., HRMS-ESI used for similar benzamide derivatives in antiviral studies) .

- NMR Spectroscopy : To verify substituent positions (e.g., NMR for trifluoromethoxy groups) .

- HPLC : Assess purity (>98% recommended for biological assays) .

- Melting Point Analysis : Compare with literature values (if available) to confirm crystallinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4-Hydroxy-3-(trifluoromethoxy)benzamide?

- Answer : Key optimizations include:

- Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products .

- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) if EDC yields suboptimal results .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Scale-Up Adjustments : For large-scale synthesis, adopt continuous flow systems to ensure reproducibility .

Q. How should researchers address contradictions in reported biological activities of trifluoromethoxy-substituted benzamides?

- Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC and HRMS before assays .

- Assay Conditions : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, trifluoromethoxy groups may exhibit differential effects in membrane permeability vs. target binding .

- Metabolic Stability : Evaluate metabolic degradation pathways using liver microsomes to explain discrepancies in in vitro vs. in vivo results .

Q. What mechanistic insights exist for the biological activity of 4-Hydroxy-3-(trifluoromethoxy)benzamide?

- Answer : The trifluoromethoxy group enhances:

- Lipophilicity : Improves membrane penetration, critical for CNS-targeted drugs .

- Metabolic Stability : Resists oxidative degradation compared to methoxy groups .

- Target Binding : The electron-withdrawing nature of -OCF may strengthen interactions with hydrophobic enzyme pockets (e.g., observed in kinase inhibition studies) .

- Methodological Note : Use molecular docking simulations paired with mutagenesis studies to map binding sites .

Safety and Handling

Q. What are the primary safety considerations when handling 4-Hydroxy-3-(trifluoromethoxy)benzamide?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.